

1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid

Cat. No.: B1299857

[Get Quote](#)

An In-Depth Technical Guide to **1,2-Dimethyl-1H-benzimidazole-5-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, structural information, and relevant physicochemical properties.

Chemical Identity and Structure

CAS Number: 90915-18-7

Molecular Formula: C₁₀H₁₀N₂O₂

Molecular Weight: 190.20 g/mol

Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

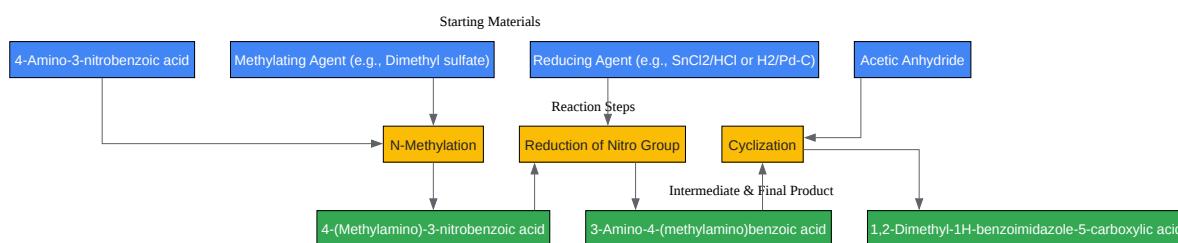
Synonyms:

- 1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid

Physicochemical Data

A summary of key physicochemical properties is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂	[1] [2]
Molecular Weight	190.20	[1] [2]
CAS Number	90915-18-7	
Appearance	Solid (form)	[3]
SMILES string	Cc1nc2cc(ccc2n1C)C(O)=O	[3]
InChI	1S/C10H10N2O2/c1-6-11-8-5-7(10(13)14)3-4-9(8)12(6)2/h3-5H,1-2H3,(H,13,14)	[3]
InChI key	YEOZQWRDUXNFTF-UHFFFAOYSA-N	[3]


Synthesis

While a specific, detailed experimental protocol for the synthesis of **1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid** is not readily available in the public domain, its synthesis

can be logically derived from established methods for preparing substituted benzimidazole carboxylic acids. A general and plausible synthetic approach is outlined below.

Conceptual Synthetic Workflow

The synthesis of the target compound likely involves a multi-step process, beginning with the appropriate substituted benzene derivative, followed by the formation of the benzimidazole ring system.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid**.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common synthetic routes for analogous compounds and should be adapted and optimized by qualified researchers.

Step 1: N-Methylation of 4-Amino-3-nitrobenzoic acid

- To a solution of 4-amino-3-nitrobenzoic acid in a suitable solvent (e.g., methanol or DMF), add a base (e.g., potassium carbonate).
- Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide, at a controlled temperature.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction, and extract the product, 4-(methylamino)-3-nitrobenzoic acid. Purify by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

- Dissolve the N-methylated intermediate in an appropriate solvent (e.g., ethanol or acetic acid).
- Add a reducing agent, such as stannous chloride (SnCl_2) in concentrated hydrochloric acid, or perform catalytic hydrogenation (H_2 over Pd/C).
- After the reduction is complete (monitored by TLC), neutralize the reaction mixture and extract the resulting 3-amino-4-(methylamino)benzoic acid.

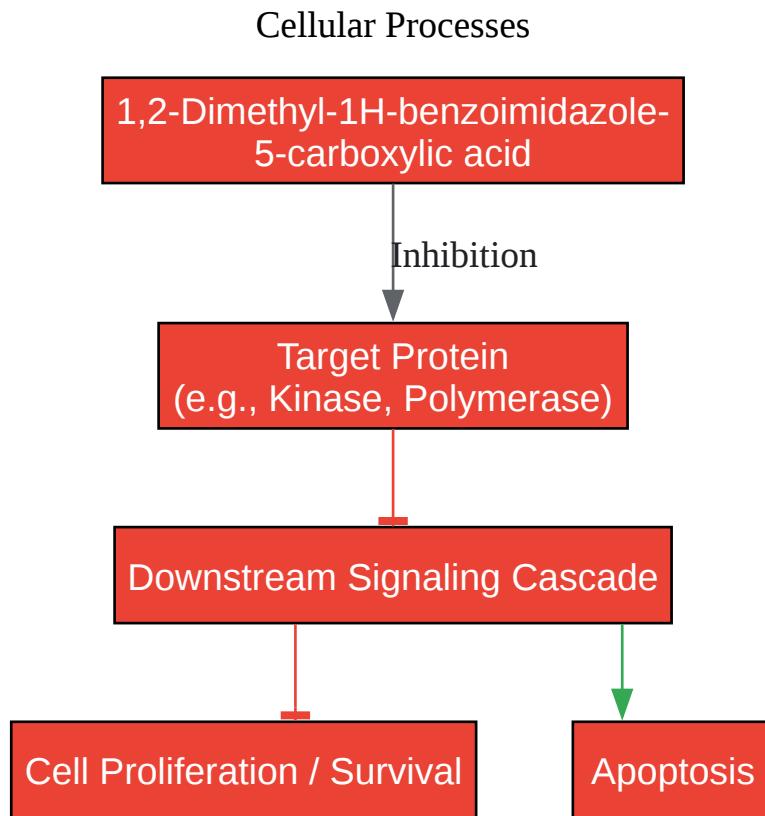
Step 3: Cyclization to form the Benzimidazole Ring

- Reflux the diamine intermediate with acetic anhydride. This will serve as the source of the C2-methyl group and facilitate the cyclization.
- The reaction progress can be monitored by TLC.
- After completion, cool the reaction mixture and precipitate the product.
- The crude product can be purified by recrystallization from a suitable solvent system to yield **1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid**.

Potential Applications and Biological Significance

While specific biological data for **1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid** is limited in publicly accessible literature, the benzimidazole scaffold is a well-established

pharmacophore in medicinal chemistry. Derivatives of benzimidazole have demonstrated a wide range of biological activities, suggesting potential areas of investigation for this specific compound.


General Biological Activities of Benzimidazole Derivatives:

- Anticancer: Some benzimidazole derivatives have shown antiproliferative activity against various cancer cell lines.[\[4\]](#)
- Antimicrobial: The benzimidazole core is found in several antifungal and antibacterial agents.
- Antiviral: Certain benzimidazole compounds have been investigated for their antiviral properties.
- Other Therapeutic Areas: Benzimidazole derivatives have also been explored as kinase inhibitors, anti-inflammatory agents, and for other therapeutic applications.[\[4\]](#)

The presence of the carboxylic acid group at the 5-position and the dimethyl substitution on the benzimidazole core of the title compound provides a unique chemical entity that warrants further investigation to determine its specific biological profile and potential therapeutic applications.

Signaling Pathway Involvement (Hypothetical)

Given the known activities of other benzimidazole derivatives, particularly in oncology, a hypothetical signaling pathway that could be modulated by **1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid** is presented below. This is a conceptual diagram and requires experimental validation.

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway modulation by the target compound.

This guide serves as a foundational resource for researchers interested in **1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid**. Further experimental investigation is necessary to fully elucidate its synthetic details, biological activities, and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. scbt.com [scbt.com]
- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1299857#1-2-dimethyl-1h-benzoimidazole-5-carboxylic-acid-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com